molecular formula C18H20ClNO3S B5001626 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

Cat. No. B5001626
M. Wt: 365.9 g/mol
InChI Key: YOKMETAMQQHPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been extensively studied. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of various tissues and fluids in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various experimental models. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to decrease the production of gastric acid, which makes it a potential treatment for acid-related disorders such as peptic ulcers.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in lab experiments is its unique properties, which make it a versatile compound for various applications. However, one of the limitations is that it can be toxic at higher concentrations, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in scientific research. One potential direction is the development of new metal complexes with enhanced biological activities. Another direction is the use of this compound as a fluorescent probe for the detection of various biomolecules. Additionally, the potential use of this compound as a therapeutic agent for acid-related disorders and other diseases should be further explored.

Synthesis Methods

The synthesis of 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been achieved using various methods. One of the most common methods is the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylideneamine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonamide with 3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylideneamine in the presence of a catalyst.

Scientific Research Applications

4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes, which have been studied for their biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of various biomolecules.

properties

IUPAC Name

4-chloro-N-[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-11(2)16-9-14(10-17(12(3)4)18(16)21)20-24(22,23)15-7-5-13(19)6-8-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKMETAMQQHPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C=C(C1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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